

# CAS 5380-42-7 properties and structure

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## Compound of Interest

Compound Name: Methyl thiophene-2-carboxylate

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An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

5-Methoxy-2-nitrobenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its chemical structure, featuring a methoxy and a nitro group on the benzoic acid backbone, imparts unique reactivity that makes it a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, structure, and applications of 5-Methoxy-2-nitrobenzoic acid, with a focus on its relevance in drug development. The compound has garnered attention for its role as a precursor to molecules with anti-inflammatory, anti-cancer, and other therapeutic properties.

## Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of 5-Methoxy-2-nitrobenzoic acid are fundamental to its reactivity and applications as a synthetic intermediate. These properties are summarized in the table below.

Property	Value
CAS Number	1882-69-5
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub> [1][2]
Molecular Weight	197.14 g/mol [2]
Appearance	Beige to grey or brown granules; White to light yellow crystal powder[1]
Melting Point	125-130 °C[1][2]
Boiling Point	399.7 °C at 760 mmHg[1]
Density	1.43 g/cm <sup>3</sup>
Solubility	Soluble in Methanol[1]
pKa	2.06 ± 0.25 (Predicted)[1]
LogP	1.82480[1]
SMILES	<chem>COC1ccc(c(c1)C(O)=O)--INVALID-LINK--O</chem> [2]
InChI Key	URADKXVAIGMTEG-UHFFFAOYSA-N[2]

## Biological Activities and Potential Therapeutic Applications

5-Methoxy-2-nitrobenzoic acid has been identified as a precursor for several classes of therapeutic agents. Its derivatives have shown potential in the treatment of inflammatory diseases, cancer, and autoimmune disorders.

### Anti-inflammatory Properties

The compound itself has been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as leukotrienes and prostaglandins. This is achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the arachidonic acid cascade that leads to inflammation[3].

## Cancer Chemoprevention and Antitumor Applications

5-Methoxy-2-nitrobenzoic acid is a key starting material in the synthesis of Cathepsin S inhibitors, which have demonstrated antitumor applications[1][4]. Cathepsin S is a protease that is often overexpressed in tumors and is involved in tumor growth and metastasis[5]. By serving as a precursor to inhibitors of this enzyme, 5-Methoxy-2-nitrobenzoic acid contributes to the development of novel cancer therapies. It is also used in the synthesis of 2-aminocombretastatin derivatives, which have potential as antimitotic agents[1][4].

## Neuroprotective Compounds and Other Applications

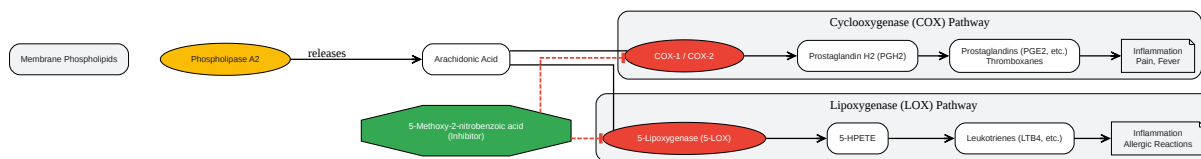
This versatile molecule is also used in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines[2]. Furthermore, it is an important intermediate in the preparation of the anticoagulant drug betrixaban[6].

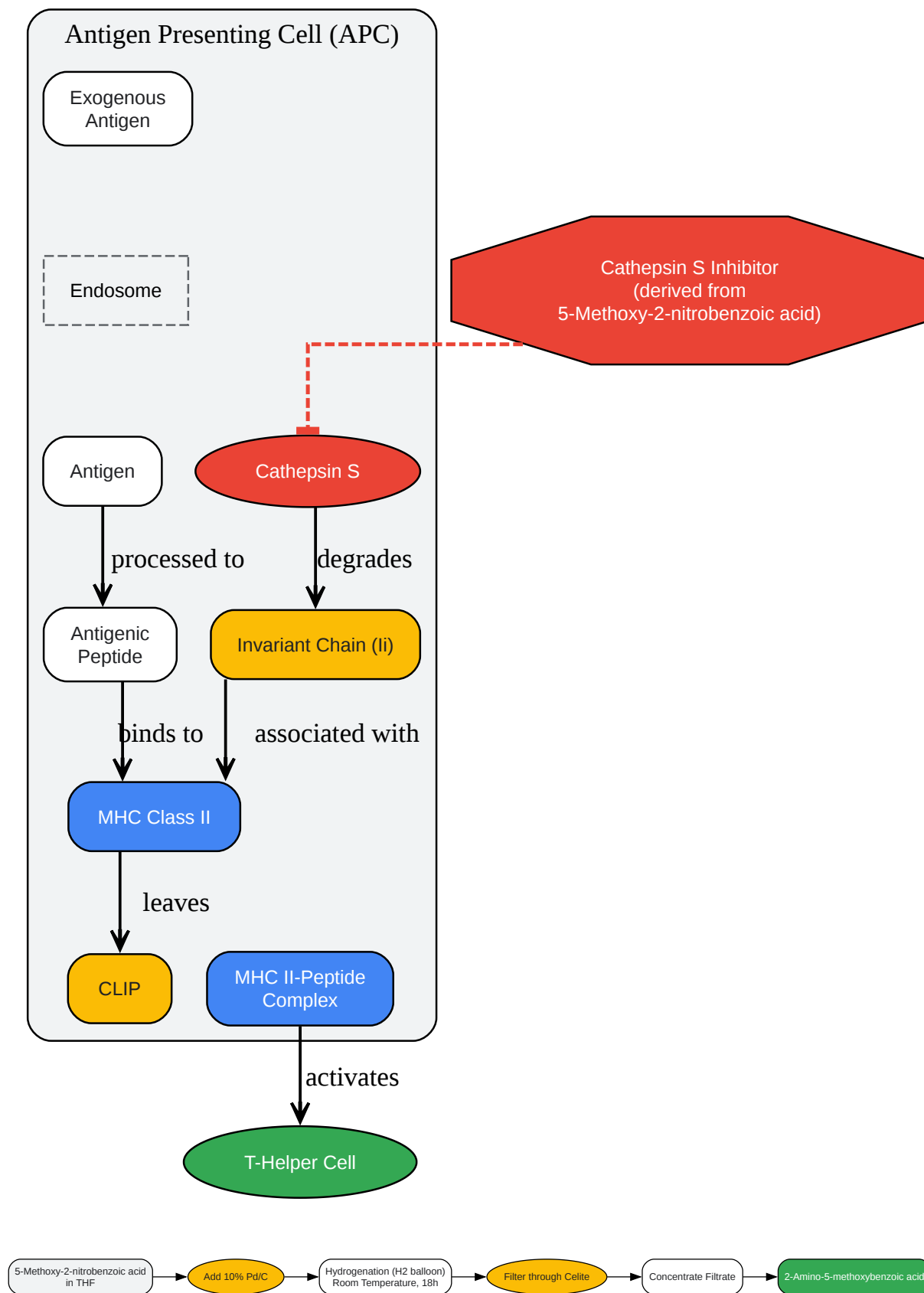
## Signaling Pathways

The therapeutic potential of compounds derived from 5-Methoxy-2-nitrobenzoic acid stems from their ability to modulate specific signaling pathways involved in disease pathogenesis.

## Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

5-Methoxy-2-nitrobenzoic acid is suggested to inhibit COX and LOX enzymes. These enzymes are central to the inflammatory response. The following diagram illustrates the arachidonic acid cascade and the points of inhibition.





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